molecular formula C16H12ClN3O5S B11054698 4-[(5-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one

4-[(5-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11054698
M. Wt: 393.8 g/mol
InChI Key: YMAFPIQNINEDSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound featuring a quinoxaline core and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole and quinoxaline intermediates, followed by their coupling through sulfonylation.

    Benzoxazole Intermediate Synthesis: The benzoxazole moiety can be synthesized via the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Quinoxaline Intermediate Synthesis: The quinoxaline core is prepared by the condensation of o-phenylenediamine with a diketone.

    Coupling Reaction: The final step involves the sulfonylation of the quinoxaline intermediate with the benzoxazole derivative using a sulfonyl chloride reagent in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-[(5-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NaOH, NH3) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-[(5-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the design of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may serve as a precursor for the synthesis of other complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(5-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, inhibiting the function of the target molecule. This inhibition can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one
  • 4-[(5-chloro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one

Uniqueness

The uniqueness of 4-[(5-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one lies in its specific substitution pattern and the presence of both benzoxazole and quinoxaline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H12ClN3O5S

Molecular Weight

393.8 g/mol

IUPAC Name

5-chloro-3-methyl-6-[(3-oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]-1,3-benzoxazol-2-one

InChI

InChI=1S/C16H12ClN3O5S/c1-19-12-6-9(17)14(7-13(12)25-16(19)22)26(23,24)20-8-15(21)18-10-4-2-3-5-11(10)20/h2-7H,8H2,1H3,(H,18,21)

InChI Key

YMAFPIQNINEDSC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2OC1=O)S(=O)(=O)N3CC(=O)NC4=CC=CC=C43)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.